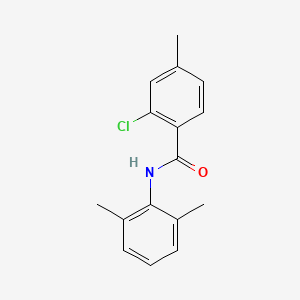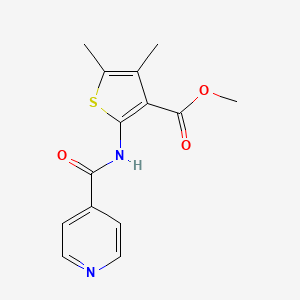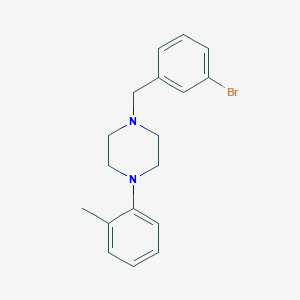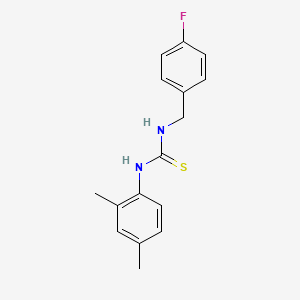![molecular formula C19H14N2O2S B5863893 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate, also known as MNPT, is a synthetic chemical compound that has shown potential in scientific research. MNPT belongs to the family of compounds known as naphthoylindoles, which are structurally similar to the psychoactive drug, THC. However, unlike THC, MNPT does not have any psychoactive effects and is being studied for its potential in various research applications.
Mecanismo De Acción
The exact mechanism of action of 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors or proteins in cells. For example, this compound has been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), a protein involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to increase insulin sensitivity in diabetic mice. It has also been shown to decrease inflammation in various animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate in lab experiments is its high stability and low toxicity. This compound is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate. One area of research is its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes. This compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of these diseases.
Another area of research is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has been shown to decrease inflammation in animal models of these diseases.
Finally, this compound could be further studied for its potential as an anticancer agent. More research is needed to determine the exact mechanism of action of this compound and to optimize its efficacy in cancer treatment.
In conclusion, this compound is a synthetic chemical compound that has shown potential in various scientific research applications. It has been studied for its potential as a fluorescent probe, an anticancer agent, and a therapeutic agent for metabolic and inflammatory diseases. While more research is needed to fully understand its mechanism of action and potential therapeutic uses, this compound represents a promising area of research in the field of medicinal chemistry.
Métodos De Síntesis
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate can be synthesized by reacting 1-methoxy-2-naphthoic acid with thionyl chloride to obtain 1-methoxy-2-naphthoyl chloride. This intermediate is then reacted with 4-aminophenyl thiocyanate to obtain this compound.
Aplicaciones Científicas De Investigación
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate has been studied for its potential in various research applications. One area of research is its potential as a fluorescent probe for detecting protein-ligand interactions. This compound has been shown to bind to proteins and emit fluorescence, which can be used to study protein-ligand interactions.
Another area of research is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that this compound exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
[4-[(1-methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-18-16-5-3-2-4-13(16)6-11-17(18)19(22)21-14-7-9-15(10-8-14)24-12-20/h2-11H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELDNGPZMBLLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)

![methyl 3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5863858.png)



![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)

![N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5863911.png)
![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)
![1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)
![N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)